molecular formula C8H7KN2OS3 B8003576 potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate;hydrate

potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate;hydrate

Cat. No.: B8003576
M. Wt: 282.5 g/mol
InChI Key: LBEUMMPEFLEKGY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound “potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate;hydrate” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

    Step 1: Initial preparation of the precursor compounds.

    Step 2: Reaction under controlled conditions, often involving catalysts and specific temperatures.

    Step 3: Purification of the final product through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Compound “potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate;hydrate” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Compound “potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate;hydrate” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: Utilized in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of compound “potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate;hydrate” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.

Comparison with Similar Compounds

Compound “potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate;hydrate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or properties. The comparison can be based on factors such as:

    Chemical Structure: Similarities and differences in the molecular structure.

    Reactivity: Differences in the types of reactions and conditions they undergo.

    Applications: Variations in their use in scientific research and industry.

Some similar compounds include:

  • Compound A
  • Compound B
  • Compound C

Properties

IUPAC Name

potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S3.K.H2O/c11-7-9-10(8(12)13-7)6-4-2-1-3-5-6;;/h1-5H,(H,9,11);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEUMMPEFLEKGY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)SC(=N2)[S-].O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=S)SC(=N2)[S-].O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7KN2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.